molecular formula C14H17NS2 B12891335 5-(Pentylsulfanyl)quinoline-8-thiol CAS No. 32433-60-6

5-(Pentylsulfanyl)quinoline-8-thiol

Cat. No.: B12891335
CAS No.: 32433-60-6
M. Wt: 263.4 g/mol
InChI Key: KLPBAGJAFFROKB-UHFFFAOYSA-N
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Description

5-(Pentylthio)quinoline-8-thiol is a quinoline derivative characterized by the presence of a pentylthio group at the 5-position and a thiol group at the 8-position of the quinoline ring. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylthio)quinoline-8-thiol typically involves the introduction of the pentylthio group and the thiol group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a pentylthiol compound under basic conditions. The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea or thiols in the presence of a base .

Industrial Production Methods: Industrial production of quinoline derivatives, including 5-(Pentylthio)quinoline-8-thiol, often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These techniques aim to reduce waste, energy consumption, and the use of hazardous materials .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Pentylthio)quinoline-8-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pentylthio)quinoline-8-thiol involves its interaction with molecular targets through its thiol and quinoline moieties. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The quinoline ring can interact with nucleic acids and enzymes, influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Pentylthio)quinoline-8-thiol is unique due to its pentylthio group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications .

Properties

CAS No.

32433-60-6

Molecular Formula

C14H17NS2

Molecular Weight

263.4 g/mol

IUPAC Name

5-pentylsulfanylquinoline-8-thiol

InChI

InChI=1S/C14H17NS2/c1-2-3-4-10-17-13-8-7-12(16)14-11(13)6-5-9-15-14/h5-9,16H,2-4,10H2,1H3

InChI Key

KLPBAGJAFFROKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=C2C=CC=NC2=C(C=C1)S

Origin of Product

United States

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